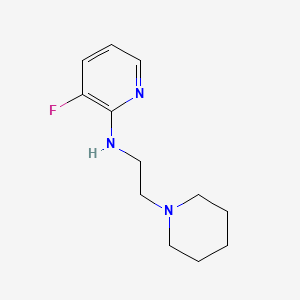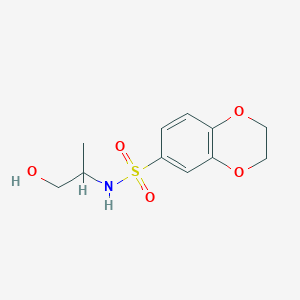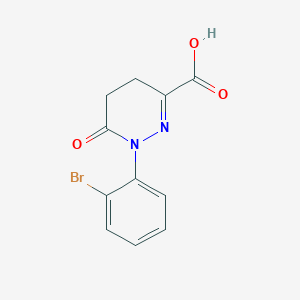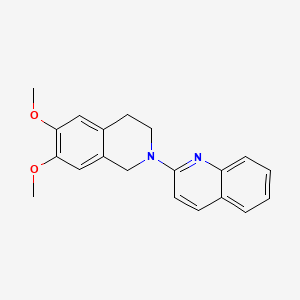
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline is a chemical compound that belongs to the class of anilines. It is also known as ESI-09 and is widely used in scientific research for its unique properties.
Mecanismo De Acción
ESI-09 selectively inhibits the activity of the Wnt signaling pathway by targeting the protein Disheveled (Dvl). This protein plays a crucial role in the activation of the Wnt pathway by binding to the Frizzled receptor and recruiting other proteins to the pathway. ESI-09 binds to the PDZ domain of Dvl and prevents its interaction with the Frizzled receptor, thereby inhibiting the activation of the Wnt pathway.
Biochemical and Physiological Effects
The inhibition of the Wnt signaling pathway by ESI-09 has been shown to have various biochemical and physiological effects. In cancer cells, ESI-09 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In bone cells, ESI-09 has been shown to increase bone formation and reduce bone resorption, making it a potential therapeutic agent for bone diseases such as osteoporosis. In neuronal cells, ESI-09 has been shown to protect against neurodegeneration and promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ESI-09 in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. Additionally, ESI-09 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising therapeutic agent. However, one of the limitations of using ESI-09 is its relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
For research on ESI-09 include the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. Additionally, the role of the Wnt signaling pathway in various diseases is still not fully understood, and further research is needed to elucidate its molecular mechanisms and identify potential therapeutic targets.
Conclusion
In conclusion, ESI-09 is a unique chemical compound that has shown promising results in scientific research for its ability to selectively inhibit the activity of the Wnt signaling pathway. Its biochemical and physiological effects make it a potential therapeutic agent for various diseases, including cancer, bone diseases, and neurodegenerative disorders. While there are some limitations to its use in lab experiments, the future directions for research on ESI-09 are promising and could lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of ESI-09 involves the reaction of 2-ethylsulfonyl chloride with N-(1-pyridin-4-ylethyl)aniline in the presence of a base such as triethylamine. The reaction produces ESI-09 as a yellow solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
ESI-09 is widely used in scientific research due to its ability to selectively inhibit the activity of the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and bone diseases.
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-20(18,19)15-7-5-4-6-14(15)17-12(2)13-8-10-16-11-9-13/h4-12,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFVTWRHJKGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
